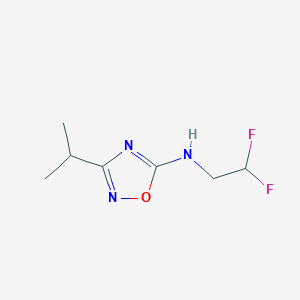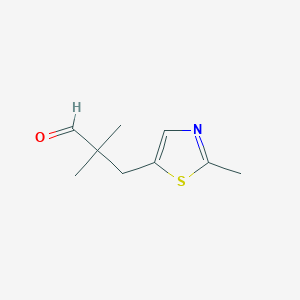
2,2-Dimethyl-3-(2-methyl-1,3-thiazol-5-yl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-(2-methyl-1,3-thiazol-5-yl)propanal is an organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and heating to reflux temperatures.
Industrial Production Methods
Industrial production of thiazole derivatives, including 2,2-Dimethyl-3-(2-methyl-1,3-thiazol-5-yl)propanal, often employs continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as silica-supported acids can be used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(2-methyl-1,3-thiazol-5-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2,2-Dimethyl-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid.
Reduction: 2,2-Dimethyl-3-(2-methyl-1,3-thiazol-5-yl)propanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
2,2-Dimethyl-3-(2-methyl-1,3-thiazol-5-yl)propanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The biological activity of 2,2-Dimethyl-3-(2-methyl-1,3-thiazol-5-yl)propanal is primarily due to its interaction with cellular targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity and leading to antimicrobial or anticancer effects. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, further enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Methylthiazole: A simpler thiazole derivative with similar biological activities.
2,4-Dimethylthiazole: Another thiazole derivative with enhanced antimicrobial properties.
Thiamine (Vitamin B1): A naturally occurring thiazole derivative essential for carbohydrate metabolism.
Uniqueness
2,2-Dimethyl-3-(2-methyl-1,3-thiazol-5-yl)propanal is unique due to the presence of both the thiazole ring and the aldehyde group, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development .
Properties
Molecular Formula |
C9H13NOS |
|---|---|
Molecular Weight |
183.27 g/mol |
IUPAC Name |
2,2-dimethyl-3-(2-methyl-1,3-thiazol-5-yl)propanal |
InChI |
InChI=1S/C9H13NOS/c1-7-10-5-8(12-7)4-9(2,3)6-11/h5-6H,4H2,1-3H3 |
InChI Key |
FRWDBGICLYBLBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)CC(C)(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




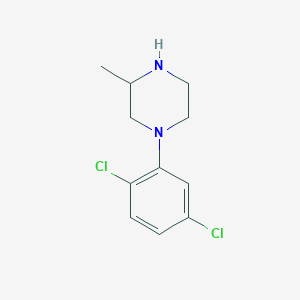
![(3-Methoxypropyl)[1-(3-methylthiophen-2-yl)ethyl]amine](/img/structure/B13299599.png)
![2-Amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]acetamide](/img/structure/B13299602.png)
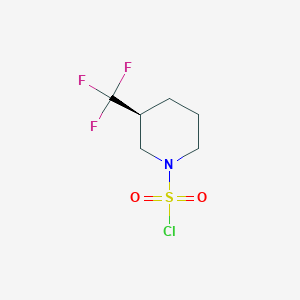

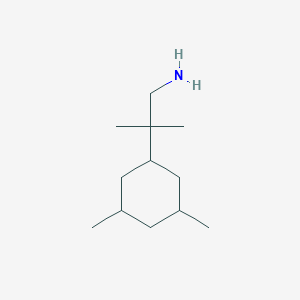
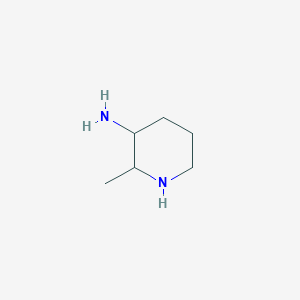
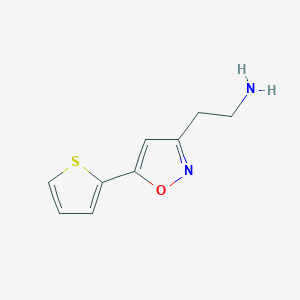
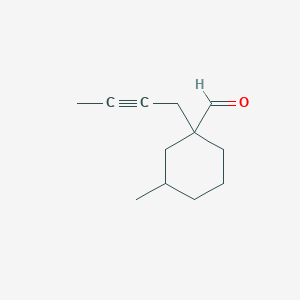
![5-[(Pent-4-yn-2-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13299648.png)

